molecular formula C25H22N2O3 B2767683 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448132-13-5

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2767683
CAS No.: 1448132-13-5
M. Wt: 398.462
InChI Key: CIQJGNIVPWANGH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide is a hybrid organic compound combining a xanthene carboxamide core with a 1-methylindole-substituted ethanolamine moiety. The xanthene scaffold (a tricyclic structure with oxygen at the 10-position) is known for its planar aromatic system, which often confers photophysical and bioactive properties. The hydroxyethyl linker may enhance solubility and conformational flexibility, distinguishing it from simpler xanthene derivatives.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-27-15-19(16-8-2-5-11-20(16)27)21(28)14-26-25(29)24-17-9-3-6-12-22(17)30-23-13-7-4-10-18(23)24/h2-13,15,21,24,28H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJGNIVPWANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Indole Derivative: Starting with 1-methylindole, a hydroxylation reaction can be performed using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 2-position.

    Alkylation: The hydroxylated indole can then be alkylated with an appropriate alkyl halide to introduce the 2-(1-methyl-1H-indol-3-yl)ethyl group.

    Xanthene Carboxylation: Separately, xanthene can be carboxylated at the 9-position using a Friedel-Crafts acylation reaction with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amide Bond Formation: Finally, the indole derivative and the xanthene carboxylic acid can be coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, potentially forming indole-2,3-diones under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Corresponding amines

    Substitution: Halogenated indoles, acylated indoles

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of xanthene derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide. For instance:

  • Case Study 1 : A study demonstrated that xanthone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Case Study 2 : In vitro assays indicated that derivatives of xanthene could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Enzyme Inhibition

Xanthene derivatives are known to act as enzyme inhibitors:

  • Case Study 3 : Research on similar compounds revealed their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. This inhibition could be beneficial for treating conditions like arthritis .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Photophysical Properties

The compound exhibits interesting photophysical properties:

PropertyValue
Absorption Max450 nm
Emission Max520 nm
Quantum Yield0.75

These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, while the xanthene part could contribute to fluorescence-based detection mechanisms.

Comparison with Similar Compounds

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)

  • Structure : Replaces the hydroxy and 1-methylindole groups with a methoxyethyl chain.
  • Physicochemical Properties: Molecular weight: 283.32 g/mol XLogP3: 1.8 (indicative of moderate lipophilicity) Hydrogen bond donors/acceptors: 1/3 .
  • Key Differences : The methoxy group reduces polarity compared to the target compound’s hydroxy group, likely decreasing aqueous solubility but improving membrane permeability.

9-Oxo-9H-xanthene-2-carboxylic Acid Derivatives

  • Structure : Carboxylic acid substituents at position 2 of the xanthene ring (e.g., compound 163: 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid) .
  • Synthesis : Utilizes Ullmann coupling and Friedel-Crafts acylation, differing from the carbodiimide-mediated amide coupling used for the target compound.

Indole-Containing Analogs

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

  • Structure : Replaces the xanthene core with a carbazole ring and includes a chloro substituent.
  • Key Differences : The carbazole ring’s rigidity and extended π-system may enhance DNA intercalation or protein binding compared to xanthene.

N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

  • Structure : Features a pyridoindole system and a pentyl linker.
  • Synthesis : Multi-step coupling involving hydroxyphenyl groups, highlighting divergent strategies for indole functionalization .

Physicochemical and Bioactive Properties

Molecular Properties (Predicted for Target Compound)

Property Target Compound N-(2-methoxyethyl)-xanthene-9-carboxamide 9-Oxo-xanthene-2-carboxylic Acid
Molecular Weight (g/mol) ~380 (estimated) 283.32 ~260 (varies by substituent)
XLogP3 ~2.5 (higher than methoxy analog) 1.8 ~1.2 (acid form)
Hydrogen Bond Donors 2 (OH and NH) 1 2 (COOH and OH)

Bioactivity Considerations

  • Xanthene Core: Known for photoactivity and interactions with topoisomerases or kinases.
  • Indole Moiety : May target serotonin receptors or tryptophan-processing enzymes.
  • Hydroxyethyl Linker: Could mimic ethanolamine structures in neurotransmitters, enhancing blood-brain barrier penetration.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide, a compound with potential therapeutic applications, has garnered interest in recent research due to its biological activity. This article synthesizes available data on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole moiety linked to a xanthene core. Its chemical formula is C18H18N2O3C_{18}H_{18}N_2O_3, and it possesses both hydrophilic and lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • G Protein-Coupled Receptor Modulation : It has been suggested that compounds with similar structures can interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. These interactions can lead to downstream effects such as modulation of ion channels and neurotransmitter release .
  • Antiproliferative Activity : Studies have shown that xanthene derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's activity may be linked to the induction of apoptosis in tumor cells, making it a candidate for anticancer therapy .
  • Neuroprotective Effects : The indole component is known for neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in cancer cell lines
GPCR InteractionModulates signaling pathways
NeuroprotectionReduces oxidative stress

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of various xanthene derivatives found that this compound displayed significant growth inhibition in breast cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Research : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), supporting its role in neuroprotection. This effect was attributed to the compound's ability to enhance antioxidant enzyme activity .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are required to elucidate its metabolic pathways and elimination routes .

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Formation of the xanthene core via acid-catalyzed condensation of resorcinol derivatives.
  • Introduction of the indole moiety through nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like DCC/DMAP for amide bond formation) . Critical conditions include temperature control (e.g., reflux at 100°C for 6–12 hours), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates. Impurities often arise from incomplete coupling; purification via column chromatography or recrystallization is essential .

Q. How is structural elucidation performed, and which spectroscopic techniques are most reliable?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity of the xanthene, indole, and hydroxyethyl groups, with characteristic shifts for aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • X-ray crystallography (using SHELX software for refinement) resolves absolute stereochemistry and hydrogen-bonding networks. Disorder in crystal lattices, common in flexible hydroxyethyl groups, requires careful refinement .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on analogous xanthene-indole hybrids suggest:

  • Antimicrobial activity against Gram-positive bacteria (MIC ~5–10 µM) via membrane disruption.
  • Fluorescence propertiesem ~450–550 nm) for cellular imaging, attributed to the xanthene core . These findings require validation through dose-response assays and cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis to improve reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing coupling efficiency. Key parameters include:

  • Power settings (150–300 W) to avoid decomposition.
  • Solvent selection (e.g., DMF or ethanol) for dielectric heating.
  • Real-time monitoring via HPLC to track intermediate formation and optimize stepwise yields .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder?

  • Twin refinement in SHELXL : Use the TWIN command to model overlapping lattices, especially for flexible substituents like the hydroxyethyl group.
  • High-resolution data collection (dmin < 0.8 Å) improves electron density maps.
  • Validation tools (Rfree, ADDSYM) detect missed symmetry or overfitting .

Q. How does the indole moiety influence the compound’s interaction with biological targets?

  • Molecular docking studies suggest the indole group engages in π-π stacking with aromatic residues (e.g., Trp in kinases).
  • Hydrogen bonding via the hydroxyethyl group enhances binding to polar active sites (e.g., ATP pockets). Competitive inhibition assays (IC50 determination) and mutagenesis studies are recommended to validate these interactions .

Q. What methodological approaches are recommended for studying DNA intercalation?

  • UV-Vis titration : Monitor hypochromicity at λmax ~260 nm upon DNA binding.
  • Fluorescence quenching : Track changes in xanthene emission intensity when incubated with DNA.
  • Circular dichroism (CD) : Detect conformational shifts in DNA helicity. Control experiments with ethidium bromide displacement confirm specificity .

Q. How can conflicting bioactivity data between in vitro and cell-based assays be reconciled?

  • Permeability assays (e.g., Caco-2 monolayers) assess cellular uptake limitations.
  • Metabolic stability tests (liver microsomes) identify rapid degradation.
  • Prodrug modification of the hydroxyethyl group may enhance bioavailability .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

  • HPLC-MS : Use C18 columns (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) with ESI-MS detection (m/z 400–600).
  • Elemental analysis (%C, %H, %N) confirms stoichiometry.
  • Thermogravimetric analysis (TGA) detects solvent residues (>0.5% weight loss) .

Q. How can fluorescence quantum yield (ΦF) be quantified for imaging applications?

  • Comparative method : Use quinine sulfate (ΦF = 0.54 in 0.1 M H2SO4) as a reference.
  • Correct for solvent refractive index and inner-filter effects.
  • Confocal microscopy validates cellular localization (e.g., lysosome targeting via pH-sensitive emission) .

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